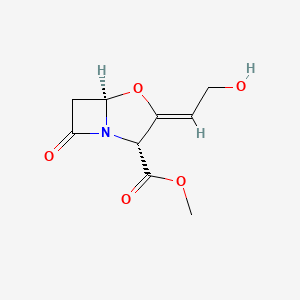

Clavulanic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clavulanic Acid Methyl Ester is a substituted Clavulanic acid and β-lactamase inhibitor .

Synthesis Analysis

The biosynthetic pathway of Clavulanic Acid in S. clavuligerus has been studied .Molecular Structure Analysis

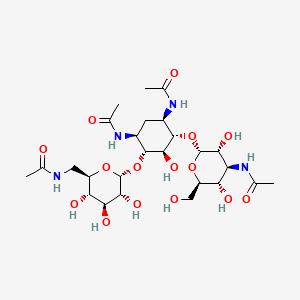

The molecular formula of Clavulanic Acid Methyl Ester is C9H11NO5 . Its structure includes a beta-lactam ring . The exact mass is 213.06 and the molecular weight is 213.190 .Chemical Reactions Analysis

The reactivity of Clavulanic Acid and its ability to form conjugates has been studied .Physical And Chemical Properties Analysis

The molecular weight of Clavulanic Acid Methyl Ester is 213.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 76.1 Ų .科学的研究の応用

Biosynthesis Studies : Clavulanic acid, including its esters, has been studied for its biosynthesis process. Elson and Oliver (1978) explored how 13C-labelled precursors are incorporated in clavulanic acid biosynthesis in Streptomyces clavuligerus (Elson & Oliver, 1978).

Structure and Derivatives : Brown et al. (1984) worked on the structure elucidation of clavulanic acid and preparation of its derivatives, including esters (Brown et al., 1984).

Neuroprotective Effects : Clavulanic acid has been investigated for its neuroprotective effects. Huh et al. (2010) demonstrated that it protects neurons in pharmacological models of neurodegenerative diseases (Huh et al., 2010).

Genetic Engineering for Enhanced Production : Li and Townsend (2006) reported on the genetic engineering of the glycolytic pathway in Streptomyces clavuligerus to improve clavulanic acid production (Li & Townsend, 2006).

Mechanism of Inhibition in Beta-Lactamases : Sulton et al. (2004) studied clavulanic acid’s role as an inhibitor of beta-lactamases, enzymes conferring resistance to beta-lactams in pathogens (Sulton et al., 2004).

Biosynthesis and Genetic Manipulation : Song et al. (2010) discussed clavulanic acid biosynthesis and its improvement through genetic manipulation (Song et al., 2010).

Novel Anxiolytic-like Activity : Kim et al. (2009) explored clavulanic acid for its potential as a psychotherapeutic agent, showing anxiolytic activity in animal models (Kim et al., 2009).

Fermentation Conditions for Production : Ser et al. (2016) reviewed factors affecting clavulanic acid production in Streptomyces clavuligerus, highlighting the importance of fermentation conditions (Ser et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABQNQMGKGBDT-NDFJAXRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=CCO)OC2N1C(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clavulanic Acid Methyl Ester | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)